molecular formula C14H22N2O3 B069348 Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate CAS No. 188404-34-4

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Cat. No.: B069348
CAS No.: 188404-34-4
M. Wt: 266.34 g/mol
InChI Key: OSUKKPIXRGNCBB-ZDUSSCGKSA-N
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Description

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a butyl group, an aminobenzyl group, and a hydroxyethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-aminobenzyl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Another method involves the use of a three-component coupling reaction, where an amine, carbon dioxide, and a halide react in the presence of a catalyst such as cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for the synthesis of carbamates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.

    Reduction: The nitro group in the aminobenzyl moiety can be reduced to an amine, which can further react to form substituted derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbamate esters.

    Reduction: Formation of substituted amines.

    Substitution: Formation of alkyl or aryl carbamates.

Scientific Research Applications

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

butyl N-[1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKKPIXRGNCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474280
Record name butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188404-34-4
Record name butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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